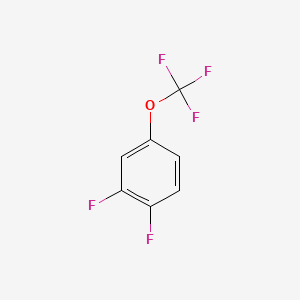

1,2-Difluoro-4-(trifluoromethoxy)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

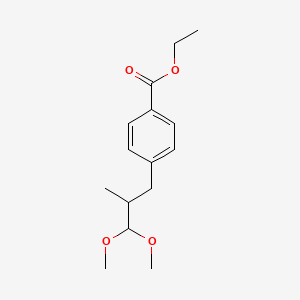

1,2-Difluoro-4-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C7H3F5O . It has a molecular weight of 198.09 . This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 1,2-Difluoro-4-(trifluoromethoxy)benzene can be achieved through a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The IUPAC name for 1,2-Difluoro-4-(trifluoromethoxy)benzene is 3,4-difluorophenyl trifluoromethyl ether . The InChI code for this compound is 1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H .Physical And Chemical Properties Analysis

1,2-Difluoro-4-(trifluoromethoxy)benzene has a boiling point of 65/170 Torr . It is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant .科学的研究の応用

General Properties and Uses

1,2-Difluoro-4-(trifluoromethoxy)benzene is a type of aryl trifluoromethyl ether . It has a molecular weight of 198.09 and a boiling point of 65/170 Torr . It’s commonly used in scientific research due to its unique properties.

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

This compound is often used in organic synthesis . The trifluoromethoxy group in particular is finding increased utility as a substituent in bioactives .

Methods of Application

The exact methods of application can vary depending on the specific reaction or synthesis being performed. However, it’s generally used as a reagent or building block in various organic reactions .

Results or Outcomes

The outcomes can also vary widely depending on the specific reaction or synthesis. In general, the trifluoromethoxy group can greatly influence the properties of the resulting compounds .

Application in Trifluoromethoxylation of Arynes

Summary of Application

This compound has been used as a source of trifluoromethoxide anion for the trifluoromethoxylation of arynes . The trifluoromethoxy moiety is an emerging fluorinated group that shows interesting properties for pharmaceutical and agrochemical applications .

Methods of Application

The compound 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB) is used as an easy-to-handle, safe, commercially available, and cheap source of trifluoromethoxide anion .

Results or Outcomes

The outcomes of this application can vary depending on the specific reaction or synthesis. However, the introduction of the trifluoromethoxy group can greatly influence the properties of the resulting compounds .

Application in the Synthesis of Fluorinated Ethers

Field

Medicinal Chemistry

Summary of Application

In the 1950s and 1960s, α-fluorinated ethers were developed as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics . The trifluoromethoxy group in 1,2-Difluoro-4-(trifluoromethoxy)benzene could potentially be used in the synthesis of such compounds.

Methods of Application

The exact methods of application can vary depending on the specific synthesis being performed. However, it’s generally used as a reagent or building block in various organic reactions .

Results or Outcomes

The outcomes can also vary widely depending on the specific reaction or synthesis. In general, the introduction of the trifluoromethoxy group can greatly influence the properties of the resulting compounds .

Application in the Synthesis of Fluorinated Pharmaceuticals

Field

Pharmaceutical Chemistry

Summary of Application

Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . The trifluoromethoxy group in 1,2-Difluoro-4-(trifluoromethoxy)benzene could potentially be used in the synthesis of such compounds.

Results or Outcomes

Application in the Synthesis of Fluorinated Pesticides

Field

Agrochemical Chemistry

Summary of Application

Currently about 15% of the pesticides listed in the Pesticide Manual contain at least one fluorine atom . The trifluoromethoxy group in 1,2-Difluoro-4-(trifluoromethoxy)benzene could potentially be used in the synthesis of such compounds.

Safety And Hazards

将来の方向性

The future directions for the research and application of 1,2-Difluoro-4-(trifluoromethoxy)benzene lie in the field of pharmaceuticals, pesticides, and materials due to the irreplaceable properties of fluoride . The late-stage and selective fluorination reaction of organic molecules has received significant attention, especially the trifluoromethoxylation reaction .

特性

IUPAC Name |

1,2-difluoro-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWOBFYWVKAXNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699635 |

Source

|

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Difluoro-4-(trifluoromethoxy)benzene | |

CAS RN |

158178-35-9 |

Source

|

| Record name | 1,2-Difluoro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Benzo[d]thiazol-2-yl)-2-methylpropanamide](/img/structure/B584950.png)